molecular formula C6H7Cl2N B123645 3-(Chloromethyl)pyridine hydrochloride CAS No. 6959-48-4

3-(Chloromethyl)pyridine hydrochloride

Cat. No.: B123645
CAS No.: 6959-48-4
M. Wt: 164.03 g/mol
InChI Key: UZGLOGCJCWBBIV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H6ClN·HCl. It is also known as 3-picolyl chloride hydrochloride. This compound is a white to beige crystalline powder that is soluble in water and common organic solvents. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

It’s known that chloromethylpyridines are often used as intermediates in the synthesis of various pharmaceutical compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Chloromethyl)pyridine hydrochloride . For instance, factors such as pH, temperature, and the presence of other reactive substances can affect its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)pyridine hydrochloride typically involves the following steps :

    Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water at 85-90°C.

    Esterification: 3-picolinic acid reacts with methanol under acidic conditions to form methyl pyridine-3-carboxylate.

    Reduction: Methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.

    Chlorination: 3-pyridinemethanol reacts with thionyl chloride to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of pyridyl carbinol with thionyl chloride in an inert organic solvent. The product is then recovered from the reaction medium .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine carboxylic acids.

Scientific Research Applications

3-(Chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research, including :

Comparison with Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 4-(Chloromethyl)pyridine hydrochloride
  • 2-Chloro-5-(chloromethyl)pyridine

Comparison: 3-(Chloromethyl)pyridine hydrochloride is unique due to its specific position of the chloromethyl group on the pyridine ring. This positional isomerism can lead to different reactivity and applications compared to its 2- and 4-chloromethyl counterparts .

Properties

IUPAC Name

3-(chloromethyl)pyridine;hydrochloride
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InChI

InChI=1S/C6H6ClN.ClH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H
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InChI Key

UZGLOGCJCWBBIV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CN=C1)CCl.Cl
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Molecular Formula

C6H6ClN.ClH, C6H7Cl2N
Record name 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Related CAS

3099-31-8 (Parent)
Record name 3-(Chloromethyl)pyridine hydrochloride
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DSSTOX Substance ID

DTXSID6020309
Record name 3-(Chloromethyl)pyridine hydrochloride
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Molecular Weight

164.03 g/mol
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Physical Description

3-(chloromethyl)pyridine hydrochloride appears as yellow powder or yellow-tan solid with an irritating odor. (NTP, 1992), Yellow or tannish-yellow solid with an irritating odor; Hygroscopic; [CAMEO] Off-white powder; [MSDSonline]
Record name 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Record name 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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CAS No.

6959-48-4
Record name 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Record name 3-(chloromethyl)pyridinium chloride
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Melting Point

286 to 291 °F (NTP, 1992), 137-143 °C
Record name 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Thionyl chloride (9.60 g, 80.6 mmol) was added dropwise to a stirred solution of (pyridin-3-yl)methanol (2.20 g, 20.1 mmol) in 30 ml of CHCl3 at 0° C. and refluxed for 4 h. The reaction mixture was concentrated under reduced pressure to afford 2.10 g (63.6%) of 3-(chloromethyl)pyridine hydrochloride as a brown solid.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary concern regarding the safety of 3-(Chloromethyl)pyridine hydrochloride?

A1: Research indicates that this compound exhibits carcinogenic properties. In a study using Fischer 344 rats and B6C3F1 mice, oral administration of the compound led to the development of squamous-cell papillomas and carcinomas in the stomachs of both species. [] This tumor formation was dose-dependent and particularly significant in male mice. [] These findings highlight the need for careful handling and further investigation into the compound's safety profile.

Q2: How does this compound compare to structurally similar compounds in terms of genotoxicity?

A2: Interestingly, while this compound showed carcinogenic potential, a closely related compound, 2-(Chloromethyl)pyridine hydrochloride, did not exhibit the same effects in genotoxicity tests. [] Both compounds were evaluated for their ability to induce chromosomal aberrations, sister chromatid exchanges, and micronuclei formation in mice. [] The difference in their genotoxic profiles suggests that even minor structural variations can significantly influence a compound's biological activity and safety profile.

Q3: How is this compound utilized in materials science?

A4: this compound serves as a key building block in synthesizing complex molecules. It is particularly useful in creating functionalized ligands for coordination chemistry. [] For instance, researchers have employed this compound to synthesize a tetrakis(3-pyridylmethyl) functionalized ligand by reacting it with 1,4,8,11-tetraazacyclotetradecane (cyclam). [] This ligand was then used to construct novel cadmium complexes, demonstrating its utility in developing new materials with potential applications in various fields.

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